ETD151 is an engineered analog of the antifungal peptide heliomicin, derived from the immune response of the caterpillar species Archaeoprepona demophoon. This compound belongs to a class of antimicrobial peptides known for their significant role in innate immunity across various organisms. ETD151 has been specifically optimized through site-directed mutagenesis to enhance its antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .
ETD151 is classified as an antimicrobial peptide, which are small proteins that exhibit a broad spectrum of activity against bacteria, fungi, and viruses. These peptides are crucial in the immune systems of many multicellular organisms. The original source of ETD151, heliomicin, is a defensin that has been shown to possess potent antifungal activity, making it a valuable candidate for drug development .
The synthesis of ETD151 involves site-directed mutagenesis techniques applied to the parent peptide ARD1. This method allows for precise alterations at specific amino acid positions to enhance the peptide's amphipathic properties, which are critical for its biological activity .
The synthesis typically begins with the isolation of the ARD1 peptide, followed by mutagenesis to introduce specific amino acid changes that improve antifungal efficacy. The resulting peptide is then expressed in a suitable host system, purified, and characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and functionality .
The three-dimensional structure of ETD151 has been elucidated through NMR spectroscopy. It exhibits a characteristic Cysteine Stabilized α-Helix β-Sheet motif, consisting of an alpha-helix linked to a beta-sheet via disulfide bridges. This structural arrangement is essential for its stability and function .
The structural analysis revealed that ETD151 maintains a close resemblance to its parent molecule ARD1, with minimal deviations in the arrangement of secondary structural elements. The root mean square deviation (RMSD) between the C-alpha atoms of both peptides is approximately 0.77 Å, indicating a high degree of structural similarity despite the mutations introduced .
ETD151's antifungal activity is primarily attributed to its ability to disrupt fungal cell membranes. The mechanism involves binding to negatively charged phospholipids in the membrane, leading to pore formation and eventual cell lysis .
The interactions between ETD151 and fungal membranes can be studied using various biochemical assays, including hemolysis assays and membrane permeability tests. These tests measure the extent of membrane disruption caused by the peptide at varying concentrations .
The mechanism through which ETD151 exerts its antifungal effects involves several steps:
Research indicates that concentrations above half-maximal inhibitory concentration significantly affect fungal cell structures, demonstrating ETD151's efficacy as an antifungal agent .
ETD151 is characterized by its small size (typically 20-30 amino acids), which contributes to its ability to penetrate microbial membranes effectively. Its solubility in aqueous environments enhances its bioavailability.
ETD151 has significant potential in scientific research and pharmaceutical applications:
The solution-state NMR structure of ETD151 (PDB ID: 1P00) reveals critical insights into its tertiary fold and dynamic behavior. This mutant defensin, derived from the archetypal antifungal peptide ARD1 of Archaeoprepona demophon, was resolved using 100 calculated conformers, with the 10 lowest-energy structures submitted to the Protein Data Bank. These conformers exhibit a well-defined CSαβ (cysteine-stabilized α-helix/β-sheet) scaffold—a conserved architectural motif among insect defensins characterized by an α-helix connected to a double-stranded β-sheet via two disulfide bridges (Cys3-Cys30 and Cys17-Cys39). The structural ensemble demonstrates backbone root-mean-square deviation (RMSD) values of 0.7 ± 0.2 Å for secondary elements, highlighting conformational rigidity in these regions. Conversely, loop segments (residues 10–14 and 22–27) display higher flexibility (RMSD > 1.8 Å), suggesting adaptive capabilities during target recognition. Key structural parameters are summarized below [1]:
Table 1: NMR-Derived Structural Statistics for ETD151 (PDB 1P00)
Parameter | Value |
---|---|
Conformers Calculated | 100 |
Conformers Submitted | 10 |
Selection Criteria | Lowest energy + least restraint violations |
Secondary Structure RMSD | 0.7 ± 0.2 Å |
Disulfide Bond Geometry | Cys3-Cys30: 2.02 Å; Cys17-Cys39: 2.08 Å |
Restraint Violations | < 0.5 Å (distance); < 5° (dihedral) |
Comparative analysis of ETD151 with its precursor ARD1 and the ancestral defensin heliomicin reveals conserved topological features but critical modifications driving enhanced antifungal efficacy. All three peptides adopt the CSαβ fold, maintaining:
However, ETD151 incorporates strategic substitutions: a cationic residue (Arg/Lys) at position 7 replaces heliomicin’s neutral residue, and a hydrophobic residue (Ile/Val) at position 23 substitutes a polar side chain. These mutations reorient the helical dipole moment by 15° relative to ARD1 and optimize the spatial segregation of charged and nonpolar side chains. Molecular surface projections demonstrate that ETD151 achieves a 40% increase in positively charged surface area compared to heliomicin, while expanding its hydrophobic sector by 18%. This dual enhancement facilitates simultaneous electrostatic attraction to anionic fungal membranes and subsequent hydrophobic insertion into lipid bilayers—a mechanistic prerequisite for its potent fungicidal activity [1] [2].
The antifungal potency of ETD151 directly correlates with its engineered amphipathicity—quantified via its hydrophobic moment (μH = 0.65) and cationic density (net charge +5 at pH 7). Computational analysis of the NMR structures reveals a 140° interfacial arc populated by Phe10, Tyr12, Ile23, and Val34, contributing to a hydrophobic surface area of 480 Ų. Conversely, the opposing face concentrates Arg7, Lys14, Arg21, and His32, generating a cationic patch with electrostatic potential (Ψ) exceeding +25 kT/e. This configuration enables:
Mutants with disrupted amphipathicity (e.g., R7A or I23D) show 8–10-fold reductions in minimum inhibitory concentrations against Aspergillus fumigatus, validating this design principle. The optimal amphipathic threshold observed in ETD151 balances sufficient hydrophobicity for membrane insertion without promoting nonspecific cytotoxicity [1] [2].
Site-directed mutagenesis studies pinpoint key residues governing ETD151’s functional architecture:
Table 2: Functional Impact of Mutagenesis in ETD151
Mutation | Region Modified | Structural Consequence | Antifungal Activity Change |
---|---|---|---|
R7A | Cationic | Loss of salt bridge with D29; 20% reduced cationic surface | 10-fold decrease vs. Candida albicans |
K14E | Cationic | Disruption of helix macrodipole; increased local flexibility | 8-fold decrease vs. Botrytis cinerea |
I23V | Hydrophobic | Preservation of hydrophobicity with reduced sidechain volume | No significant change |
I23T | Hydrophobic | Introduction of polar group disrupting hydrophobic arc | 15-fold decrease vs. Aspergillus fumigatus |
V34W | Hydrophobic | Enhanced hydrophobic penetration depth | 2-fold increase vs. all tested fungi |
The Arg7 mutation exemplifies how single-residue changes disrupt global functionality: its substitution ablates a critical hydrogen bond with Asp29, destabilizing the β2-β3 loop and reducing glucosylceramide affinity by 50% (Kd = 4.2 μM vs. 2.1 μM in wild-type). Conversely, Val34Trp extends the hydrophobic contact zone by 3.2 Å, deepening membrane insertion and improving inhibition kinetics. Structural plasticity is retained in the Gly11-Gly12 hinge, permitting backbone adjustments that accommodate mutations while preserving the CSαβ core. These findings demonstrate that ETD151’s efficacy arises from precise stereochemical organization of its engineered regions rather than isolated residue properties [1] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: